molecular formula C10H8O3 B13312679 5-Hydroxy-3-phenyl-2,5-dihydrofuran-2-one

5-Hydroxy-3-phenyl-2,5-dihydrofuran-2-one

Cat. No.: B13312679
M. Wt: 176.17 g/mol
InChI Key: MIYGYZKVYZIAED-UHFFFAOYSA-N
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Description

5-Hydroxy-3-phenyl-2,5-dihydrofuran-2-one is an organic compound with the molecular formula C10H8O3 It is a furanone derivative, characterized by a hydroxy group at the 5-position and a phenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-3-phenyl-2,5-dihydrofuran-2-one can be achieved through several methods. One common approach involves the condensation of ethyl propionate with diethyl oxalate, followed by the reaction of the intermediate diethyl oxalylpropionate with acetaldehyde . Another method includes the cyclocondensation of 2-oxocarboxylic acids with 2-aminopropionic acids in an aqueous medium . Additionally, the reaction between glyoxylic acid monohydrate and aldehydes in the presence of morpholine or piperidine hydrochlorides has been reported .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and catalysts, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-3-phenyl-2,5-dihydrofuran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. It can participate in nucleophilic and conjugated addition reactions, Diels–Alder reactions, aldol condensation with carbonyl compounds, hydrogenation, Michael reactions, and photochemical processes .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation, morpholine or piperidine hydrochlorides for cyclocondensation, and various aldehydes for formylation or carboxylation . Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions can yield formic acid and its derivatives, while cyclocondensation reactions can produce functionally substituted hydrofuranones .

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-phenyl-2,5-dihydrofuran-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the cell cycle at the S and G2/M phases in certain microbial cells, thereby exhibiting potential as an anti-infective agent . The exact molecular targets and pathways involved in its mechanism of action are still under investigation and may vary depending on the specific application and biological system.

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: What sets 5-Hydroxy-3-phenyl-2,5-dihydrofuran-2-one apart from these similar compounds is its unique phenyl group at the 3-position, which imparts distinct chemical properties and potential applications. This structural difference can influence its reactivity, biological activity, and sensory characteristics, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

2-hydroxy-4-phenyl-2H-furan-5-one

InChI

InChI=1S/C10H8O3/c11-9-6-8(10(12)13-9)7-4-2-1-3-5-7/h1-6,9,11H

InChI Key

MIYGYZKVYZIAED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(OC2=O)O

Origin of Product

United States

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